cis-Aconitic acid

Catalog No.
S517093
CAS No.
499-12-7
M.F
C6H6O6
M. Wt
174.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Aconitic acid

CAS Number

499-12-7

Product Name

cis-Aconitic acid

IUPAC Name

(Z)-prop-1-ene-1,2,3-tricarboxylic acid

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

InChI

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-

InChI Key

GTZCVFVGUGFEME-IWQZZHSRSA-N

SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O

Solubility

1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER
400.0 mg/mL
soluble in water and alcohol

Synonyms

Achilleic Acid, Aconitate, Aconitic Acid, Carboxyglutaconic Acid, Citridic Acid, Citridinic Acid, Equisetic Acid, Pyrocitric Acid

Canonical SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O

Isomeric SMILES

C(/C(=C/C(=O)O)/C(=O)O)C(=O)O

Description

The exact mass of the compound cis-Aconitic acid is 174.0164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.45 m333 mg/ml at 15 °c400 mg/ml at 25 °c1 g dissolves in 5.5 ml water @ 13 °c, 2 ml @ 25 °c; sol in 2 parts 88% alcohol @ 12 °c; slightly sol in ether400.0 mg/mlsoluble in water and alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227901. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids. It belongs to the ontological category of aconitic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Potential Anti-inflammatory Properties

Recent research suggests cis-aconitic acid might possess anti-inflammatory properties. A study investigating the leaves of Echinodorus grandiflorus, a medicinal plant traditionally used for inflammation, identified cis-aconitic acid as a key constituent []. The study demonstrated that oral administration of cis-aconitic acid in mice models significantly reduced inflammation in both antigen-induced arthritis and gout []. The researchers also observed decreased levels of inflammatory markers, suggesting a potential mechanism for the anti-inflammatory effect []. Further research is needed to fully understand the mechanisms and potential therapeutic applications of cis-aconitic acid in human inflammatory diseases.

Cis-aconitic acid is an organic compound classified as a tricarboxylic acid, with the chemical formula C₆H₆O₆. It exists as one of the two geometric isomers of aconitic acid, the other being trans-aconitic acid. The structural configuration of cis-aconitic acid features three carboxyl groups attached to a propene backbone, where both functional groups are positioned on the same side of the carbon-carbon double bond. This arrangement leads to distinct chemical and physical properties compared to its trans counterpart .

Cis-aconitic acid plays a critical role in biological systems, particularly as an intermediate in the citric acid cycle, where it is formed from citric acid and subsequently converted into isocitric acid through the action of aconitase .

The primary mechanism of action of cis-aconitic acid revolves around its role as an intermediate in the citric acid cycle. Within the mitochondria of cells, aconitase catalyzes the isomerization of citrate to cis-aconitate and then to isocitrate []. This conversion allows for the continuation of the citric acid cycle, ultimately leading to the production of ATP (adenosine triphosphate), the cell's primary energy currency [].

, primarily involving decarboxylation and isomerization:

  • Decarboxylation: In metabolic pathways, cis-aconitic acid can be decarboxylated to form itaconic acid, releasing carbon dioxide. This reaction is facilitated by specific enzymes such as cis-aconitate decarboxylase .
  • Isomerization: The compound can interconvert with its trans isomer under certain conditions. The equilibrium between cis and trans forms can affect their stability and reactivity .

The general reaction for the formation of cis-aconitic acid from citric acid can be represented as follows:

Citric AcidAconitaseCis Aconitic Acid+H2O\text{Citric Acid}\xrightarrow{\text{Aconitase}}\text{Cis Aconitic Acid}+\text{H}_2\text{O}

Cis-aconitic acid is involved in several biological processes:

  • Metabolic Pathways: It functions as an intermediate in the citric acid cycle, which is essential for energy production in aerobic organisms. Its conversion to isocitric acid is a crucial step in this cycle .
  • Oxidative Stress: Research indicates that cis-aconitic acid may play a role in mitigating oxidative stress by reacting with superoxide radicals, potentially forming hydroxyl radicals. This interaction suggests a protective mechanism against oxidative damage in cells .

Cis-aconitic acid can be synthesized through various methods:

  • Dehydration of Citric Acid: The most common method involves the dehydration of citric acid using sulfuric acid as a catalyst. This process yields a mixture of cis and trans isomers:
    (HO2CCH2)2C(OH)CO2HH2SO4HO2CCH=C(CO2H)CH2CO2H+H2O(HO_2CCH_2)_2C(OH)CO_2H\xrightarrow{\text{H}_2\text{SO}_4}HO_2CCH=C(CO_2H)CH_2CO_2H+H_2O .
  • Microbial Fermentation: Some studies have explored the production of cis-aconitic acid via microbial fermentation processes, utilizing specific strains capable of converting sugars into tricarboxylic acids.

Cis-aconitic acid has several applications across different fields:

  • Food Industry: It is used as an acidity regulator and flavoring agent due to its sour taste.
  • Pharmaceuticals: The compound's involvement in metabolic pathways makes it a subject of interest for drug development, particularly in targeting metabolic disorders .
  • Biochemistry Research: Its role as an intermediate in the citric acid cycle makes it valuable for studies related to cellular respiration and energy metabolism.

Studies have shown that cis-aconitic acid interacts with various biomolecules:

  • Enzyme Interactions: It serves as a substrate for aconitase, which catalyzes its conversion to isocitric acid. Research has detailed the binding interactions and catalytic mechanisms involved in this enzymatic process .
  • Oxidative Stress Response: Investigations into how cis-aconitic acid interacts with reactive oxygen species have revealed its potential protective roles within cells during oxidative stress conditions .

Cis-aconitic acid shares structural similarities with several other compounds, notably other tricarboxylic acids. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
Trans-Aconitic AcidGeometric IsomerFunctional groups on opposite sides; more stable
Itaconic AcidUnsaturated Dicarboxylic AcidDerived from cis-aconitic acid; used in polymer production
Citric AcidTricarboxylic AcidPrecursor to cis-aconitic acid; central role in metabolism
Malic AcidDicarboxylic AcidSimilar metabolic pathways but different structure

Cis-aconitic acid's unique configuration allows it to participate specifically in reactions that are not accessible to its trans counterpart or other similar compounds, particularly within metabolic pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White to yellowish solid; [Hawley]
Solid
colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless

Color/Form

LEAFLETS & PLATES FROM WATER
WHITE CRYSTALLINE POWDER
WHITE OR YELLOWISH CRYSTALLINE SOLID

XLogP3

-1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

174.01643791 g/mol

Monoisotopic Mass

174.01643791 g/mol

Boiling Point

542.00 to 543.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Decomposition

When heated to decomp ... emits acrid smoke.

Appearance

Solid powder

Melting Point

194-195 °C (WITH DECOMP)
125 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OF5471ZHRR

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 8 companies with hazard statement code(s):;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

585-84-2
499-12-7

Wikipedia

(Z)-aconitic acid

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

...COMMERCIALLY FROM CALCIUM MAGNESIUM ACONITATE RECOVERED FROM SUGAR CANE JUICE: MCCALIP, SEIBERT, IND ENG CHEM 33, 637 (1941); FROM MOLASSES: REGNA, BRUINS, IND ENG CHEM 48, 1268 (1956). MOST OF COMMERCIAL ACONITIC ACID IS, HOWEVER, MANUFACTURED BY SULFURIC ACID DEHYDRATION OF CITRIC ACID: BRUCE, ORG SYN COLL VOL II, P 12 (1943); BY USING METHANESULFONIC ACID INSTEAD OF SULFURIC: CRANSTON, US PATENT 2,727,066 (1955 TO DANIEL F KELLY). ...PREPD BY ANY OF ABOVE METHODS HAS THE TRANS-CONFIGURATION...

General Manufacturing Information

1-Propene-1,2,3-tricarboxylic acid: INACTIVE
1-Propene-1,2,3-tricarboxylic acid, (1Z)-: ACTIVE
REPORTED USES: NON-ALCOHOLIC BEVERAGES 0.20-2.0 PPM; ALCOHOLIC BEVERAGES 20 PPM; ICE CREAM, ICES, ETC 0.60 PPM; CANDY 0.60-3O PPM; BAKED GOODS 0.60-15 PPM; CHEWING GUM 28 PPM
FEMA NUMBER 2010

Dates

Modify: 2023-08-15
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